N,N'-二乙酰壳二糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

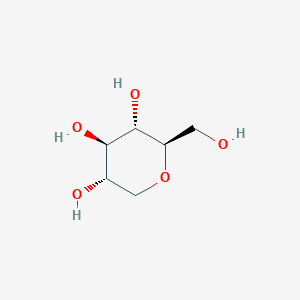

N,N’-Diacetylchitobiose is a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β-(1→4) glycosidic bond. It is a significant intermediate in the degradation of chitin, which is the second most abundant biopolymer on Earth after cellulose. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. N,N’-Diacetylchitobiose plays a crucial role in the chitinolytic pathway, where it is further broken down into monomeric units by specific enzymes .

科学研究应用

N,N’-二乙酰壳二糖在科学研究中具有广泛的应用:

化学: 它被用作研究几丁质酶和几丁质脱乙酰酶活性及特异性的底物。

生物学: N,N’-二乙酰壳二糖参与研究各种生物(包括细菌、真菌和昆虫)中的几丁质代谢。

作用机制

N,N’-二乙酰壳二糖的主要作用机制涉及它被特定酶水解。几丁质酶裂解N-乙酰-D-葡萄糖胺单元之间的β-(1→4) 糖苷键,产生N-乙酰-D-葡萄糖胺单体。几丁质脱乙酰酶从N,N’-二乙酰壳二糖中去除乙酰基,将其转化为壳聚糖寡糖。 这些反应对于各种生物体中几丁质的降解和利用至关重要 .

类似化合物:

N-乙酰-D-葡萄糖胺: 几丁质的单体单元和N,N’-二乙酰壳二糖水解的产物。

壳聚糖寡糖: 由N,N’-二乙酰壳二糖和其他几丁质寡糖脱乙酰产生。

几丁质寡糖: 由几丁质的部分水解得到的更大的寡糖.

独特性: N,N’-二乙酰壳二糖在几丁质分解途径中的中间体作用是独一无二的。与单体对应物N-乙酰-D-葡萄糖胺不同,N,N’-二乙酰壳二糖保留了β-(1→4) 糖苷键,使其成为研究几丁质酶促分解的关键底物。 它能够进行水解和脱乙酰反应,进一步将其与其他几丁质衍生化合物区分开来 .

生化分析

Biochemical Properties

N,N’-Diacetylchitobiose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N,N’-Diacetylchitobiose deacetylase, a hexameric, zinc-containing metalloenzyme from the extremophile Pyrococcus chitonophagus . This enzyme removes the acetyl group specifically from the non-reducing end of the sugar substrate . The enzyme is also active, at a reduced level, toward N-acetyl-D-glucosamine or a trimer of N-acetyl-D-glucosamine units .

Cellular Effects

N,N’-Diacetylchitobiose has been shown to have protective effects against oxidative DNA damage in peripheral blood mononuclear cells exposed to smoke extracts . It has been demonstrated that the extent of DNA damage decreased significantly when cells were treated with N,N’-Diacetylchitobiose prior to exposure to smoke extracts .

Molecular Mechanism

The molecular mechanism of N,N’-Diacetylchitobiose involves its interaction with enzymes such as N,N’-Diacetylchitobiose deacetylase. The crystallographic analysis of this enzyme with N,N’-Diacetylchitobiose as its main substrate shows that the substrate approaches the active site in a monodentate manner, replacing a single water molecule that is bound at the Zn2+ cation when the ligand is absent . The reaction mechanism proceeds via an anhydride intermediate .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of N,N’-Diacetylchitobiose in laboratory settings are limited, it is known that the N,N’-Diacetylchitobiose deacetylase enzyme retains its structural integrity up to temperatures slightly exceeding 100 °C , suggesting that N,N’-Diacetylchitobiose may also exhibit stability under similar conditions.

Metabolic Pathways

N,N’-Diacetylchitobiose is involved in the degradation of chitin, a major source of energy and macroelements for many organisms . The degradation process involves the deacetylation of chitin or its fragments, a step in which N,N’-Diacetylchitobiose plays a crucial role .

Transport and Distribution

N,N’-Diacetylchitobiose is transported and distributed within cells and tissues through the bacterial phosphoenolpyruvate: sugar phosphotransferase system (PTS) . This system mediates the uptake and phosphorylation of carbohydrates, including N,N’-Diacetylchitobiose .

准备方法

合成路线和反应条件: N,N’-二乙酰壳二糖可以通过使用几丁质酶酶对几丁质进行部分水解来合成。水解过程包括将几丁质的长聚合物链分解成更小的寡糖,包括N,N’-二乙酰壳二糖。 反应条件通常包括在受控的pH和温度下以水性环境进行,以优化酶活性 .

工业生产方法: N,N’-二乙酰壳二糖的工业生产通常涉及使用微生物发酵过程。在生物反应器中培养产生几丁质酶的特定细菌或真菌菌株。然后将几丁质底物添加到生物反应器中,在那里它经历酶促水解以产生N,N’-二乙酰壳二糖。 随后使用色谱等技术纯化产物 .

化学反应分析

反应类型: N,N’-二乙酰壳二糖主要经历水解反应。它可以通过N-乙酰葡萄糖胺酶等酶进一步水解,生成N-乙酰-D-葡萄糖胺单体。 此外,它可以参与由几丁质脱乙酰酶催化的脱乙酰反应,从而形成壳聚糖寡糖 .

常用试剂和条件:

水解: 水性环境中的几丁质酶和N-乙酰葡萄糖胺酶等酶。

主要产物:

水解: N-乙酰-D-葡萄糖胺单体。

脱乙酰: 壳聚糖寡糖.

相似化合物的比较

N-Acetyl-D-glucosamine: A monomeric unit of chitin and a product of N,N’-Diacetylchitobiose hydrolysis.

Chitosan Oligosaccharides: Produced from the deacetylation of N,N’-Diacetylchitobiose and other chitin oligosaccharides.

Chitin Oligosaccharides: Larger oligosaccharides derived from the partial hydrolysis of chitin.

Uniqueness: N,N’-Diacetylchitobiose is unique in its role as an intermediate in the chitinolytic pathway. Unlike its monomeric counterpart, N-acetyl-D-glucosamine, N,N’-Diacetylchitobiose retains the β-(1→4) glycosidic bond, making it a crucial substrate for studying the enzymatic breakdown of chitin. Its ability to undergo both hydrolysis and deacetylation reactions further distinguishes it from other chitin-derived compounds .

属性

CAS 编号 |

35061-50-8 |

|---|---|

分子式 |

C16H28N2O11 |

分子量 |

424.40 g/mol |

IUPAC 名称 |

N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

InChI 键 |

CDOJPCSDOXYJJF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |

Pictograms |

Irritant |

同义词 |

2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose; |

产品来源 |

United States |

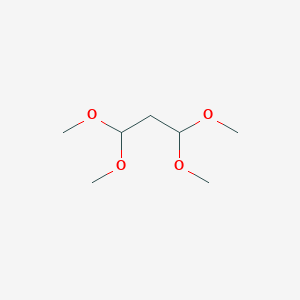

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

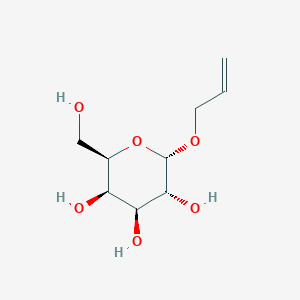

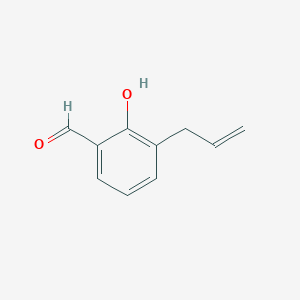

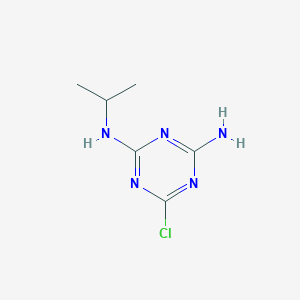

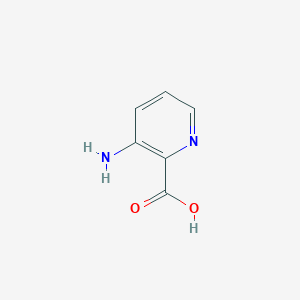

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)

![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)